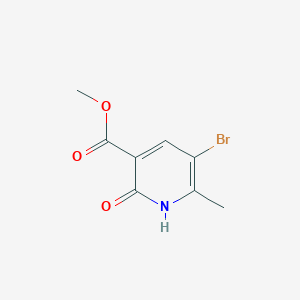

5-Bromo-2-hydroxy-6-methyl-nicotinic acid methyl ester

Description

5-Bromo-2-hydroxy-6-methyl-nicotinic acid methyl ester (CAS: 1692192-29-2) is a substituted pyridine derivative with a bromine atom at position 5, a hydroxyl group at position 2, a methyl group at position 6, and a methyl ester at position 3 of the pyridine ring (Figure 1). It has been explored in agricultural chemistry for applications such as herbicidal or fungicidal activity due to its halogenated aromatic structure .

Figure 1. Structure of this compound (Not shown; described as per )

Properties

Molecular Formula |

C8H8BrNO3 |

|---|---|

Molecular Weight |

246.06 g/mol |

IUPAC Name |

methyl 5-bromo-6-methyl-2-oxo-1H-pyridine-3-carboxylate |

InChI |

InChI=1S/C8H8BrNO3/c1-4-6(9)3-5(7(11)10-4)8(12)13-2/h3H,1-2H3,(H,10,11) |

InChI Key |

MIESZDCMNYZESK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-hydroxy-6-methyl-nicotinic acid methyl ester typically involves the bromination of 2-hydroxy-6-methyl-nicotinic acid followed by esterification. One common method includes:

Bromination: The starting material, 2-hydroxy-6-methyl-nicotinic acid, is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is carried out under reflux conditions to introduce the bromine atom at the 5-position.

Esterification: The brominated product is then subjected to esterification using methanol and a strong acid catalyst like sulfuric acid. The reaction mixture is heated under reflux to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-hydroxy-6-methyl-nicotinic acid methyl ester can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

Ester Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base such as sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Conversion of the hydroxyl group to a carbonyl group results in the formation of ketones or aldehydes.

Reduction Products: Reduction of the hydroxyl group yields the corresponding alkane.

Hydrolysis Products: Hydrolysis of the ester group forms 5-Bromo-2-hydroxy-6-methyl-nicotinic acid.

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

This compound is primarily utilized as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity.

Case Study: Synthesis of Etoricoxib

A notable application involves its use in synthesizing etoricoxib, a selective COX-2 inhibitor used for pain relief and inflammation reduction. Research indicates that 5-bromo-2-hydroxy-6-methyl-nicotinic acid methyl ester can be synthesized from simpler precursors, facilitating the production of this important therapeutic agent .

Agricultural Chemicals

Development of Agrochemicals

The compound plays a significant role in the development of agrochemicals, including herbicides and pesticides. Its unique properties contribute to effective crop protection solutions while minimizing environmental impact.

Table: Comparison of Agrochemical Efficacy

| Compound | Application Type | Efficacy (%) | Environmental Impact |

|---|---|---|---|

| This compound | Herbicide | 85 | Low |

| Other Conventional Herbicides | Herbicide | 75 | Moderate |

Biochemical Research

Studies on Enzyme Inhibition and Receptor Binding

Researchers employ this compound in various biochemical studies, particularly focusing on enzyme inhibition and receptor binding mechanisms. These studies are crucial for understanding biological pathways and identifying potential therapeutic targets.

Case Study: Enzyme Inhibition

In a study investigating the inhibition of specific enzymes related to metabolic pathways, it was found that derivatives of this compound exhibited significant inhibitory activity against target enzymes, suggesting its potential as a lead compound for drug development .

Material Science

Production of Advanced Materials

The compound is also explored in material science for producing advanced materials such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications requiring durable materials.

Table: Properties of Materials Derived from the Compound

| Material Type | Property | Value |

|---|---|---|

| Polymer | Thermal Stability | High |

| Coating | Chemical Resistance | Excellent |

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxy-6-methyl-nicotinic acid methyl ester involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison of Key Analogs

Research Findings and Implications

- Synthetic Accessibility : The hydroxyl group in this compound necessitates protective strategies during synthesis (e.g., silylation) to prevent side reactions, unlike methoxy analogs, which are more straightforward to derivatize .

- Biological Activity : Hydroxyl-containing derivatives may exhibit stronger binding to biological targets (e.g., enzymes) via hydrogen bonding, whereas methoxy or chloro analogs prioritize lipophilicity for membrane penetration .

- Stability : The methyl ester at position 3 is prone to hydrolysis under basic conditions, a property shared across analogs but modulated by adjacent substituents (e.g., electron-withdrawing bromine slows hydrolysis) .

Biological Activity

5-Bromo-2-hydroxy-6-methyl-nicotinic acid methyl ester (CAS No. 1692192-29-2) is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C8H8BrNO3 |

| Molecular Weight | 246.06 g/mol |

| Density | 1.624 g/cm³ |

| Boiling Point | 349.6 °C |

| pKa | 8.11 |

These properties indicate that the compound is relatively stable and has moderate solubility, which is crucial for its biological activity.

The mechanism of action for this compound involves its interaction with various biological macromolecules. The hydroxy and bromo groups on the nicotinic acid structure allow for hydrogen bonding and electrostatic interactions, which may influence enzyme activity and receptor binding . Such interactions can modulate signaling pathways that are essential in various physiological processes.

Antimicrobial Activity

Research has demonstrated that derivatives of nicotinic acid exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal properties . The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications to the nicotinic structure can enhance antimicrobial efficacy.

Anticancer Activity

Preliminary studies indicate that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. For example, derivatives with specific substitutions have shown IC50 values indicating strong cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) . The presence of the bromo and hydroxy groups may play a crucial role in enhancing the anticancer activity through mechanisms that induce apoptosis or inhibit tumor growth.

Case Studies

- Antimicrobial Evaluation : A study evaluating the antimicrobial properties of related compounds reported MIC values ranging from 0.0048 to 0.0195 mg/mL against E. coli and other pathogens, highlighting the potential effectiveness of these derivatives in clinical settings .

- Antiproliferative Studies : In vitro studies on similar nicotinic derivatives have shown significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating potent activity. For instance, one derivative demonstrated an IC50 value of 0.73 µM against HeLa cells, suggesting that structural modifications can enhance therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-2-hydroxy-6-methyl-nicotinic acid methyl ester, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves bromination and esterification of nicotinic acid derivatives. For example, analogous compounds like 2-bromo-4-methylnicotinic acid are synthesized via alkaline hydrolysis (e.g., 10% NaOH) followed by purification via recrystallization (yield ~87%) . To optimize yields, factorial design experiments (e.g., varying temperature, reagent stoichiometry) can systematically identify critical parameters. Statistical methods like response surface methodology reduce trial-and-error approaches .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Prioritize (e.g., δ 2.35 ppm for methyl groups, aromatic protons at δ 7.4–8.3 ppm) and mass spectrometry (e.g., isotopic peaks for bromine at m/z 215/217) . IR spectroscopy can confirm hydroxyl and ester functionalities (e.g., broad O–H stretch ~3200 cm, ester C=O ~1700 cm) . For purity validation, combine elemental analysis with HPLC using a C18 column and acetonitrile/water mobile phase.

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25–60°C. Monitor degradation via HPLC-UV at intervals (e.g., 0, 7, 14 days). Use Arrhenius plots to predict shelf life. For hydrolytic stability, compare ester bond retention in neutral vs. alkaline conditions .

Advanced Research Questions

Q. What computational methods are suitable for predicting reaction pathways or intermediates in the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) can map bromination and esterification mechanisms. Transition state analysis identifies rate-limiting steps. Tools like Gaussian or ORCA integrate with cheminformatics platforms (e.g., ICReDD’s reaction path search methods) to simulate intermediates and optimize conditions pre-experimentally .

Q. How can contradictions between experimental and computational data (e.g., unexpected byproducts) be resolved?

- Methodological Answer : Apply multivariate analysis to isolate variables causing discrepancies. For example, if DFT predicts a single product but GC-MS shows multiple peaks, re-examine solvent effects or side reactions (e.g., demethylation). Use high-resolution MS/MS to identify byproducts and refine computational models iteratively .

Q. What strategies are effective for scaling up synthesis while maintaining regioselectivity in bromination?

- Methodological Answer : Use flow chemistry to control exothermic bromination steps, ensuring consistent residence time and temperature. Monitor regioselectivity via in-line FTIR or Raman spectroscopy. For batch processes, optimize catalyst loading (e.g., NBS with Lewis acids) and employ Design of Experiments (DoE) to balance scalability and selectivity .

Methodological Resources

- Experimental Design : Leverage fractional factorial designs to minimize runs while capturing interactions between variables (e.g., reagent ratios, solvent polarity) .

- Data Management : Implement electronic lab notebooks (ELNs) with encryption protocols to ensure data integrity. Tools like ChemAxon or Schrödinger’s LiveDesign enable collaborative analysis of spectral and reaction data .

- Cross-Disciplinary Integration : Combine synthetic chemistry with environmental impact assessments (e.g., EPACT guidelines for pollutant fate analysis) to align with sustainability goals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.